2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound “2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” features a quinolin-4-one core substituted with a benzoyl group at position 3 and a methyl group at position 4. The acetamide linker connects this scaffold to a 2,3-dihydro-1,4-benzodioxin moiety, which contributes to its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c1-17-7-9-22-20(13-17)27(32)21(26(31)18-5-3-2-4-6-18)15-29(22)16-25(30)28-19-8-10-23-24(14-19)34-12-11-33-23/h2-10,13-15H,11-12,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCNFNMWVNWHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core and various functional groups, suggests potential biological activities. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 440.48 g/mol. The structure contains a benzoyl group, a methyl group, and an acetamide moiety linked to a benzodioxin ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.48 g/mol |
| IUPAC Name | 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| SMILES | Cc(cc1)cc2c1N(CC(Nc1c(C)cccc1)=O)C=C(C(c1ccccc1)=O)C2=O |
Antimicrobial Activity
Research indicates that compounds with quinoline structures often exhibit antimicrobial properties. A study focusing on derivatives of quinoline showed significant activity against various bacterial strains, suggesting that 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may possess similar effects. Specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Properties
Quinoline derivatives are also known for their anticancer potential. Preliminary studies have demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This compound may similarly affect cancer cell lines by targeting specific oncogenic pathways.
Anti-inflammatory Effects
The presence of the benzodioxin moiety suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This could make 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide a candidate for further research in inflammatory disease models.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The acetamide group may enhance binding affinity to target enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Case Studies and Research Findings
A review of literature reveals several studies focusing on quinoline derivatives:
- Antimicrobial Study : A compound structurally similar to 2-(3-benzoyl-6-methyl-4-oxoquinolin) was tested against Gram-positive and Gram-negative bacteria, showing IC50 values in the low micromolar range.
- Anticancer Research : In vitro studies demonstrated that related compounds induced apoptosis in breast cancer cell lines with IC50 values less than 10 µM.
- Inflammation Model : A study involving lipopolysaccharide-induced inflammation in mice showed that a similar quinoline derivative reduced inflammatory markers significantly compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Quinoline Substituents
The quinoline core is a common pharmacophore in medicinal chemistry. lists (E)-2-(substituted-indolin-3-ylidene)-N-(quinolin-6-yl)acetamides, which share structural similarities with the target compound but differ in substituents and activity profiles (Table 1). For instance:
*Activity values likely represent IC₅₀ (μM) or similar metrics.
Analogs with Benzodioxin-Acetamide Linkages
and highlight compounds with the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide group but divergent quinoline substitutions:
- : A derivative with 4-ethylbenzoyl and 6-ethoxy groups (CAS 895645-30-4) shows how alkylation (ethyl vs. methyl) and ethoxy substitution could modulate metabolic stability or receptor affinity .
- : A compound with a methylphenyl-tetrahydroisoquinolinyloxyacetamide chain (ZINC2716594) demonstrates the impact of aromatic bulkiness on pharmacokinetics .
Antimicrobial Activity of Benzodioxin Derivatives
reports sulfonamide-linked benzodioxin derivatives (e.g., compound 7l) with potent antimicrobial activity (low hemolytic %).
Key Research Findings and Implications
- Benzodioxin Role : The 2,3-dihydro-1,4-benzodioxin fragment (common in , and 6) is associated with reduced toxicity and improved solubility, as seen in compound 7l’s low hemolytic activity .
- Activity Trade-offs : Ethoxy or ethyl substitutions () might increase steric hindrance compared to the target compound’s methyl group, altering binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
